molecular formula C18H32Cl2N2O3 B5224124 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B5224124
M. Wt: 395.4 g/mol
InChI Key: PSPUMQSVXOZGGS-UHFFFAOYSA-N
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Description

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxyethyl group, and a propylphenoxy moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine ring with ethylene oxide to introduce the hydroxyethyl group.

    Attachment of the Propylphenoxy Group: The final step involves the reaction of the hydroxyethyl piperazine with 4-propylphenol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)piperazine: Shares the piperazine and hydroxyethyl groups but lacks the propylphenoxy moiety.

    4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Similar structure but with an ethanesulfonic acid group instead of the propylphenoxy group.

Uniqueness

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3.2ClH/c1-2-3-16-4-6-18(7-5-16)23-15-17(22)14-20-10-8-19(9-11-20)12-13-21;;/h4-7,17,21-22H,2-3,8-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPUMQSVXOZGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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